molecular formula C16H16N4OS B3730400 2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B3730400
M. Wt: 312.4 g/mol
InChI Key: JNLKRXQCLUKVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a piperidine ring, a thiophene ring, and a pyridopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative and a piperidine derivative, the reaction can proceed through a series of nucleophilic substitutions and cyclizations to form the desired pyridopyrimidinone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridopyrimidinone core can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridopyrimidinone core can yield a dihydropyridopyrimidinone derivative.

Scientific Research Applications

2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in biological studies.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction between the compound and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a piperidine ring, a thiophene ring, and a pyridopyrimidinone core. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2-piperidin-1-yl-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-15-13-11(12-5-4-10-22-12)6-7-17-14(13)18-16(19-15)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLKRXQCLUKVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 2
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2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 3
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2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 4
2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 5
2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
2-(PIPERIDIN-1-YL)-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

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